N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide
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Overview
Description
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide is an organic compound characterized by a cyclopropane ring substituted with tert-butyl, ethyl, and methyl groups, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide can be achieved through several methods. One common approach involves the reaction of tert-butyl nitrite with nitriles and water under mild conditions . Another method includes the use of tert-butyl acetate with nitriles in the presence of oxalic acid dihydrate . These reactions typically proceed under solvent-free conditions and utilize catalysts such as sulfated polyborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oxalic acid dihydrate, and tert-butyl nitrite . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(tert-butyl)-2-ethyl-3-methylcyclopropanecarboxamide include:
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and applications, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-tert-butyl-2-ethyl-3-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H21NO/c1-6-8-7(2)9(8)10(13)12-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13) |
InChI Key |
JEACVTHLHUIHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C1C(=O)NC(C)(C)C)C |
Origin of Product |
United States |
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